Introduction: Understanding Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate
Introduction: Understanding Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate
Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is a molecule of significant interest in various chemical and pharmaceutical research domains. Structurally, it features a benzodioxole ring system connected to an ethyl oxoacetate group. This compound serves as a valuable intermediate in organic synthesis and has been investigated as a chemical pesticide and a model system for studying antitumor responses.[1] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in research and development, ensuring reproducibility of experiments and the integrity of results.
This guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate, grounded in established scientific principles and regulatory standards. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to handle and evaluate this compound effectively.
Physicochemical Properties
A foundational understanding of a compound's basic physical and chemical properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₅ | Biosynth[1] |
| Molecular Weight | 222.19 g/mol | Biosynth[1] |
| Melting Point | 110.27 °C | Biosynth[1] |
| Boiling Point | 312.29 °C | Biosynth[1] |
| Appearance | Yellow solid | Chem-Impex[2] |
Part 1: The Solubility Profile
The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. The principle of "like dissolves like" provides a strong predictive framework for the solubility of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate.[3] The molecule's structure, possessing both polar (ester and dioxole oxygens) and non-polar (benzene ring and ethyl group) regions, suggests a nuanced solubility profile. It is expected to be poorly soluble in water but should exhibit good solubility in many organic solvents.[4][5][6]
Predicted Solubility
While specific experimental data for this exact compound is not widely published, we can predict its solubility based on its structural components.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low in Water; Moderate in Alcohols | The large non-polar surface area counteracts the hydrogen bonding potential with water. Alcohols are better solvents due to their hydrocarbon character. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the high energy cost of disrupting a hydrogen-bonded network like water. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | Solubility will depend on the balance between disrupting the crystal lattice energy of the solid and the van der Waals interactions with the solvent. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7][8] This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a reliable measure of solubility.
Caption: Workflow for the Shake-Flask Solubility Assay.
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Preparation: Add an excess amount of solid Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.[8]
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 18-24 hours) to reach equilibrium.[7]
-
Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of particulate matter, the supernatant should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged at high speed.[9]
-
Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Part 2: The Stability Profile
Assessing the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[10] The International Council for Harmonisation (ICH) provides a framework for stability testing, which includes forced degradation (stress testing) as a key component.[11][12]
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[13] This helps in identifying potential degradation products and developing a stability-indicating analytical method capable of separating the parent compound from these degradants.[13][14]
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heated | Hydrolysis of the ethyl ester to the corresponding carboxylic acid and ethanol. |
| Basic Hydrolysis | 0.1 M NaOH, room temp | Saponification (base-catalyzed hydrolysis) of the ethyl ester, likely occurring faster than under acidic conditions. |
| Neutral Hydrolysis | Water or buffer (pH 7), heated | Slower hydrolysis of the ethyl ester compared to acidic or basic conditions. |
| Oxidation | 3% H₂O₂, room temp | The benzodioxole ring can be susceptible to oxidation, potentially leading to ring-opened products or other oxidative derivatives. |
| Thermal Degradation | Solid sample at elevated temperature (e.g., 10°C increments above accelerated testing, such as 50°C, 60°C).[11][15] | Investigates the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[11][16] | The aromatic system and carbonyl groups are chromophores that can absorb light, potentially leading to photochemical degradation. |
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Sample Preparation: Prepare solutions of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound. Include a control sample protected from the stress condition.
-
Stress Application: Expose the samples to the specified conditions for a defined period. The goal is to achieve 5-20% degradation; if degradation is too extensive, it can lead to secondary and tertiary degradants that complicate analysis.[17]
-
Sample Quenching: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with a non-degraded standard, using a developed stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of the degradation products. This data is crucial for validating the analytical method's specificity.[18]
Formal Stability Testing
Beyond forced degradation, formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[19][20]
-
Long-Term Stability: Typically conducted at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[20] Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19]
-
Accelerated Stability: Performed under exaggerated storage conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months) to increase the rate of chemical degradation.[20] Data from these studies can be used to predict the shelf life under normal storage conditions.
Conclusion
A comprehensive understanding of the solubility and stability of Ethyl 2-(benzo[d]dioxol-5-yl)-2-oxoacetate is fundamental to its successful application in a research and development setting. Its predicted low aqueous solubility and good solubility in organic solvents, combined with the potential for hydrolytic degradation of the ester functional group, are key characteristics that must be considered. The experimental protocols outlined in this guide, from the shake-flask method for solubility to a systematic forced degradation study for stability, provide a robust framework for generating the critical data needed for formulation development, analytical method validation, and ensuring the overall quality and reliability of scientific outcomes involving this compound.
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